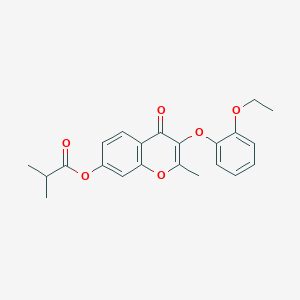
N-(4-(2-((furan-2-ylmethyl)amino)-2-oxoethyl)thiazol-2-yl)cyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound contains several functional groups including a furan ring, an amide group, a thiazole ring, and a cyclopropane ring. Compounds with these functional groups are often found in various pharmaceuticals and could potentially exhibit a wide range of biological activities .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through multi-step reactions involving the formation of the thiazole ring, the amide bond, and the cyclopropane ring .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups. Detailed structural analysis would typically involve techniques like NMR and X-ray crystallography .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the amide group might participate in hydrolysis or condensation reactions, while the thiazole ring might undergo electrophilic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties such as solubility, melting point, and stability would be influenced by the functional groups and the overall structure of the compound .Applications De Recherche Scientifique
Arylmethylidenefuranones and Their Reactions
Arylmethylidene derivatives of 3H-furan-2-ones, which share structural similarities with the compound of interest, have been systematically studied for their reactions with various nucleophilic agents. These studies have led to the synthesis of a wide range of compounds including amides, pyrrolones, benzofurans, and more. This research demonstrates the versatility of furan derivatives in synthesizing cyclic and heterocyclic compounds with potential applications in medicinal chemistry and drug development I. Kamneva, T. V. Anis’kova, A. Egorova, 2018.
Bioactive Furanyl- or Thienyl-Substituted Nucleobases and Nucleosides
The significance of furan and thiophene rings, which are integral to the target compound, has been highlighted in the context of purine and pyrimidine nucleobases, nucleosides, and their analogs. These structures have been found to play a crucial role in the medicinal chemistry of these compounds, showing promise for antiviral, antitumor, antimycobacterial, and antiparkinsonian activities. This underscores the potential of furan derivatives in the design of bioactive molecules T. Ostrowski, 2022.
Imidazole Derivatives and Their Antitumor Activity
Imidazole derivatives, which share a heterocyclic motif similar to the target compound, have been reviewed for their antitumor activity. This research provides insights into the potential of such heterocyclic compounds in developing new antitumor drugs, indicating the broad applicability of heterocyclic frameworks in therapeutic development M. Iradyan, N. Iradyan, F. Arsenyan, G. M. Stepanyan, 2009.
Sulfonamides and Novel Drug Launches
The primary sulfonamide moiety, similar to the structural characteristics of the compound , is present in many clinically used drugs, highlighting the importance of such motifs in drug design and development. The review discusses recent drug launches and patents, underlining the continuous need for novel compounds with sulfonamide moieties for various therapeutic applications F. Carta, A. Scozzafava, C. Supuran, 2012.
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
N-[4-[2-(furan-2-ylmethylamino)-2-oxoethyl]-1,3-thiazol-2-yl]cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O3S/c18-12(15-7-11-2-1-5-20-11)6-10-8-21-14(16-10)17-13(19)9-3-4-9/h1-2,5,8-9H,3-4,6-7H2,(H,15,18)(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWMJEDQMXKRGDK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC(=CS2)CC(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]thiophene-3-carboxamide](/img/structure/B2807377.png)

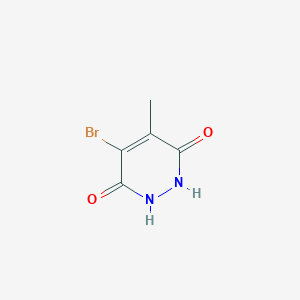
![2-[3-(anilinomethyl)-6,7-dimethoxy-2-oxoquinolin-1(2H)-yl]-N-(4-isopropylphenyl)acetamide](/img/structure/B2807382.png)
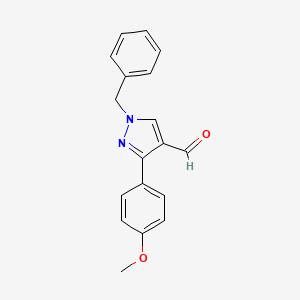
![(1S,3R)-3-Fluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopentane-1-carboxylic acid](/img/structure/B2807384.png)
![N-(2,4-difluorophenyl)-N-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2807385.png)

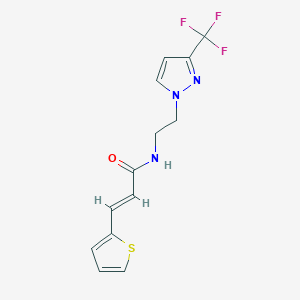
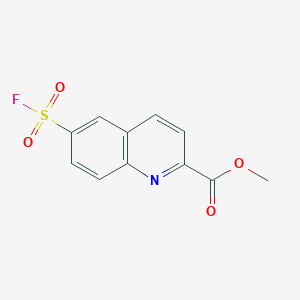
![4-(9-chloro-5-(pyridin-4-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)-2-methoxyphenol](/img/structure/B2807393.png)

![1-(6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2807398.png)
